molecular formula C14H9BrN2O B1269934 4-(4-Bromophenyl)phthalazin-1(2h)-one CAS No. 76462-38-9

4-(4-Bromophenyl)phthalazin-1(2h)-one

Cat. No.: B1269934
CAS No.: 76462-38-9
M. Wt: 301.14 g/mol
InChI Key: ZISOEGMOUGUEMP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a bromophenyl group attached to the phthalazinone core. Phthalazinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-bromobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phthalazinone ring. The reaction conditions often include the use of a solvent such as acetic acid or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phthalazinone core can undergo oxidation to form corresponding phthalazine derivatives.

    Reduction Reactions: The compound can be reduced to form phthalazin-1(2H)-one derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of various substituted phthalazinone derivatives.

    Oxidation Reactions: Formation of phthalazine derivatives with different oxidation states.

    Reduction Reactions: Formation of reduced phthalazinone derivatives.

Scientific Research Applications

Pharmacological Activities

The compound is recognized for its anti-inflammatory , anti-tumor , and anti-proliferative properties. Research has shown that derivatives of phthalazin-1(2H)-one can serve as effective agents against various types of cancer and other diseases.

Anti-Cancer Properties

Studies have demonstrated that 4-(4-bromophenyl)phthalazin-1(2H)-one derivatives exhibit cytotoxic effects on human cancer cell lines. For instance, a series of synthesized phthalazine derivatives showed potent activity against the MCF-7 breast cancer cell line, with some compounds displaying IC50 values as low as 1.4 μmol .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving β-adrenergic blocking activity, several derivatives exhibited significant inhibition of norepinephrine-induced contraction in aortic rings, indicating potential applications in treating cardiovascular diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves alkylation processes and reaction with various nucleophiles to create a range of derivatives with enhanced biological activities.

Synthetic Pathways

  • Alkylation : The compound can be synthesized through the alkylation of phthalazinone using ethyl chloroacetate, leading to various functionalized derivatives .
  • Hybridization : Molecular hybridization strategies have been employed to combine the phthalazinone core with other bioactive molecules, resulting in compounds with improved efficacy against multifactorial diseases such as cancer .

Case Studies

Several studies illustrate the successful application of this compound in drug discovery:

StudyFocusFindings
Abouzid et al., 2013β-Adrenergic Blocking ActivityNew phthalazine derivatives showed significant blocking activity compared to propranolol .
Abouzid et al., 2020Anti-Proliferative ActivitySeveral derivatives displayed potent cytotoxic activity against MCF-7 cells .
Ismail et al., 2007Synthesis of HeterocyclesInvestigated the reactivity of the compound towards nitrogen nucleophiles, leading to novel heterocyclic systems .

Therapeutic Potential

Given its broad spectrum of pharmacological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As an anti-cancer agent targeting specific cell lines.
  • Cardiovascular Diseases : Through its β-blocking properties.
  • Inflammatory Disorders : Leveraging its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylphthalazin-1(2H)-one: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.

    4-(4-Chlorophenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

    4-(4-Methylphenyl)phthalazin-1(2H)-one:

Uniqueness

4-(4-Bromophenyl)phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable candidate for further research in medicinal chemistry.

Biological Activity

4-(4-Bromophenyl)phthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazinone class, characterized by its unique bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromophenylhydrazine with phthalic anhydride. Various methods can be employed to optimize yield and purity, including recrystallization and chromatography. The compound's molecular formula is C₁₄H₉BrN₂O, with a molecular weight of approximately 301.14 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various phthalazinone derivatives found that certain compounds, including those structurally related to this compound, showed inhibitory effects against multiple mycobacterial species, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) ranged from 0.08 to 5.05 μM, demonstrating effectiveness without toxicity to Vero cells at concentrations up to 126.43 μM .

Anticancer Activity

The anticancer potential of this compound has also been explored. It is believed to exert its effects through the inhibition of specific enzymes and receptors involved in cancer cell proliferation and inflammatory pathways. For instance, studies have shown that derivatives of phthalazinones can induce apoptosis in cancer cells by modulating pathways linked to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with molecular targets involved in disease processes:

  • Enzyme Inhibition : The compound can inhibit enzymes such as isocitrate lyase, which is crucial for the survival of mycobacteria in host environments.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Anti-inflammatory Effects : By modulating inflammatory responses, it can reduce tissue damage associated with chronic inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Mycobacterial Inhibition : A study synthesized a series of phthalazinone derivatives and tested them against Mycobacterium tuberculosis. One derivative demonstrated significant inhibition with an MIC of 3.78 μM against starved cultures .
  • Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines (e.g., HepG2, MCF-7) revealed that compounds containing the phthalazinone structure exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4-Phenylphthalazin-1(2H)-oneLacks bromine; different reactivityLower antimicrobial activity
4-(4-Chlorophenyl)phthalazin-1(2H)-oneContains chlorine instead of bromineSimilar anticancer properties
4-(4-Methylphenyl)phthalazin-1(2H)-oneHas a methyl group; alters activityReduced efficacy against certain pathogens

The bromine substituent in this compound enhances its reactivity and broadens its potential therapeutic applications compared to other derivatives.

Properties

IUPAC Name

4-(4-bromophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOEGMOUGUEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351032
Record name 4-(4-bromophenyl)phthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76462-38-9
Record name 4-(4-bromophenyl)phthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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